molecular formula C12H11BrN2 B13884841 (6-Bromopyridin-3-yl)-phenylmethanamine

(6-Bromopyridin-3-yl)-phenylmethanamine

Cat. No.: B13884841
M. Wt: 263.13 g/mol
InChI Key: TWEWAAAXFOATKI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties (6-Bromopyridin-3-yl)-phenylmethanamine is a brominated pyridine derivative with a benzylamine substituent at the 3-position of the pyridine ring. Its molecular formula is C₁₂H₁₁BrN₂, and it features a bromine atom at the 6-position of the pyridine ring and a phenylmethylamine group at the 3-position.

Synthesis The compound can be synthesized via coupling reactions involving phenylmethanamine and bromopyridine derivatives. For example, describes a procedure where phenylmethanamine reacts with a Boc-protected amino acid using EDC and HOAt as coupling agents in a DCM-DMF solvent system. This method highlights the compound’s role in peptide-like bond formations, often utilized in drug discovery .

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

(6-bromopyridin-3-yl)-phenylmethanamine

InChI

InChI=1S/C12H11BrN2/c13-11-7-6-10(8-15-11)12(14)9-4-2-1-3-5-9/h1-8,12H,14H2

InChI Key

TWEWAAAXFOATKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-3-yl)-phenylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

(6-Bromopyridin-3-yl)-phenylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-Bromopyridin-3-yl)-phenylmethanamine involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylmethanamine group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (6-Bromopyridin-3-yl)-phenylmethanamine, we compare it with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Bromopyridin-3-yl Methanamine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Source
This compound C₁₂H₁₁BrN₂ Phenyl group at 3-position 263.13 High lipophilicity; drug discovery applications
(6-Bromo-4-methylpyridin-3-yl)methanamine C₇H₉BrN₂ Methyl group at 4-position 201.07 Enhanced solubility; structural studies
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine C₉H₁₃BrN₂ Isopropyl group 229.12 Steric hindrance; niche synthetic routes
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine C₉H₁₄N₂O₂ Methoxyethoxy group 182.22 Increased polarity; potential CNS targeting

Key Comparisons

Substituent Effects on Reactivity Phenyl Group: The aromatic phenyl group in the target compound enables π-π stacking interactions, making it suitable for binding hydrophobic pockets in proteins. This contrasts with the methyl group in (6-Bromo-4-methylpyridin-3-yl)methanamine, which improves solubility but reduces aromatic interactions . Isopropyl Group: In (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine, the bulky isopropyl group introduces steric hindrance, limiting its utility in reactions requiring nucleophilic attack at the amine site .

Synthetic Applications

  • The target compound’s synthesis () employs coupling agents like EDC/HOAt, common in peptide synthesis. In contrast, (6-Bromo-4-methylpyridin-3-yl)methanamine is synthesized via regioselective amination, highlighting differences in reaction conditions and regioselectivity .

Biological Relevance

  • Bromine’s electron-withdrawing effect in all derivatives enhances electrophilicity, facilitating nucleophilic substitution reactions. However, the phenyl group in the target compound may confer better binding affinity in kinase inhibitors compared to alkyl-substituted analogs .

Research Findings and Implications

  • Drug Discovery : The phenyl-substituted derivative’s lipophilicity makes it a candidate for CNS drugs, whereas polar analogs like [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine may target peripheral tissues .
  • Material Science : Brominated pyridines are precursors in cross-coupling reactions (e.g., Suzuki-Miyaura), with phenyl groups improving stability in catalytic systems .

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